6-Bromo-2-chloro-4-phenylquinazoline 6-Bromo-2-chloro-4-phenylquinazoline
Brand Name: Vulcanchem
CAS No.: 64820-57-1
VCID: VC1990589
InChI: InChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H
SMILES: C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl
Molecular Formula: C14H8BrClN2
Molecular Weight: 319.58 g/mol

6-Bromo-2-chloro-4-phenylquinazoline

CAS No.: 64820-57-1

Cat. No.: VC1990589

Molecular Formula: C14H8BrClN2

Molecular Weight: 319.58 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-chloro-4-phenylquinazoline - 64820-57-1

Specification

CAS No. 64820-57-1
Molecular Formula C14H8BrClN2
Molecular Weight 319.58 g/mol
IUPAC Name 6-bromo-2-chloro-4-phenylquinazoline
Standard InChI InChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H
Standard InChI Key XHAZRLJQCFZAAJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl

Introduction

Chemical Properties and Structure

6-Bromo-2-chloro-4-phenylquinazoline is characterized by a quinazoline core with specific substitutions that define its chemical behavior and potential applications.

Basic Identification

ParameterValue
CAS Number64820-57-1
Molecular FormulaC₁₄H₈BrClN₂
Molecular Weight319.58 g/mol
IUPAC Name6-bromo-2-chloro-4-phenylquinazoline
InChI KeyXHAZRLJQCFZAAJ-UHFFFAOYSA-N

Sources: PubChem and chemical databases provide consistent identification parameters for this compound .

Physical Properties

The compound demonstrates specific physical characteristics that influence its handling, storage, and applications in various research contexts:

PropertyValueMethod
Physical FormLight yellow solidObserved
Boiling Point396.2 ± 24.0 °CPredicted
Density1.571 ± 0.06 g/cm³Predicted
pKa-0.52 ± 0.30Predicted

These properties indicate a stable solid with a high boiling point, which is typical for polyaromatic compounds containing halogens .

Structural Characteristics

The molecular structure of 6-Bromo-2-chloro-4-phenylquinazoline features a quinazoline core with three key substitutions:

  • A bromine atom at the 6-position

  • A chlorine atom at the 2-position

  • A phenyl group at the 4-position

This arrangement of substituents is critical for its biological activity, as the halogen atoms (Br and Cl) enhance the compound's lipophilicity and binding affinity to various biological targets. The phenyl group at position 4 provides additional sites for π-π interactions with aromatic amino acid residues in protein binding pockets, potentially improving target selectivity.

Synthesis Methods

The synthesis of 6-Bromo-2-chloro-4-phenylquinazoline typically involves multi-step organic reactions that require careful control of reaction conditions and purification techniques.

Common Synthetic Routes

Multiple synthetic pathways can be employed to prepare this compound, with the most common approaches including:

  • Chlorination of quinazoline derivatives using reagents like thionyl chloride under reflux conditions

  • Strategic bromination of the 2-chloro-4-phenylquinazoline intermediate

  • Direct construction of the quinazoline scaffold with the required substituents already in place

The synthesis pathway selection depends on reagent availability, desired yield, and laboratory capabilities. Research indicates that optimized synthesis protocols can achieve yields of approximately 91% under specific reaction conditions .

Technological Considerations

Manufacturing this compound at scale requires specialized equipment and expertise in handling hazardous chemicals. According to market research information, various technological approaches for its production exist with different implications for cost, environmental impact, and product quality . The industrial manufacturing methods often differ from laboratory-scale synthesis in terms of reagent selection, reaction conditions, and purification methods to optimize efficiency and minimize waste generation.

Biological Activities

Research into the biological activities of 6-Bromo-2-chloro-4-phenylquinazoline and related quinazoline derivatives has revealed several promising therapeutic applications.

Other Biological Activities

Beyond oncology applications, quinazoline derivatives like 6-Bromo-2-chloro-4-phenylquinazoline may exhibit a range of other biological activities, including:

  • Potential antimicrobial properties

  • Enzyme inhibition in various biological pathways

  • Modulatory effects on cellular signaling

The presence of bromine at the 6-position has been correlated with enhanced biological activity in similar compounds, suggesting that this specific substitution pattern may confer advantageous pharmacological properties.

Applications in Medicinal Chemistry

The applications of 6-Bromo-2-chloro-4-phenylquinazoline extend beyond its direct biological activities to its utility as a versatile chemical building block.

As a Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its value stems from:

  • The presence of reactive halogen substituents that facilitate further chemical modifications

  • A stable aromatic scaffold that can withstand various reaction conditions

  • The ability to introduce additional functional groups through established chemical transformations

Structure-Activity Relationship Studies

In medicinal chemistry research, 6-Bromo-2-chloro-4-phenylquinazoline and its derivatives are frequently employed in structure-activity relationship (SAR) studies to develop more potent and selective therapeutic agents. These studies typically involve:

  • Systematic modification of the core structure

  • Evaluation of biological activity after each structural change

  • Identification of optimal substitution patterns for specific therapeutic targets

For example, research on related quinazoline compounds has identified them as potential multi-tyrosine kinase inhibitors, suggesting similar applications might be explored for 6-Bromo-2-chloro-4-phenylquinazoline .

Hazard StatementClassificationSeverity
H301Toxic if swallowedDanger - Acute toxicity, oral
H315Causes skin irritationWarning - Skin corrosion/irritation
H318Causes serious eye damageDanger - Serious eye damage/eye irritation
H335May cause respiratory irritationWarning - Specific target organ toxicity, single exposure

These hazard classifications are based on data from multiple notifications to the ECHA C&L Inventory .

Market Overview

The commercial landscape for 6-Bromo-2-chloro-4-phenylquinazoline reflects its importance in chemical research and development.

SupplierUnit SizePrice (USD)Purity
Life Chemicals Inc.250 mg$362.70Not specified
American Custom Chemicals Corporation5 mg$499.2095.00%

These price points reflect its specialized nature and limited production volume, indicating its position as a high-value research chemical rather than a bulk industrial product .

Market Trends

According to market research information from December 2024, the global market for 6-Bromo-2-chloro-4-phenylquinazoline encompasses:

  • Manufacturing methods and technology development

  • Market situation and trend analysis

  • Distribution policies and regional market dynamics

The compound primarily serves research and development purposes, with potential growth in demand linked to advancements in medicinal chemistry and drug discovery efforts .

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